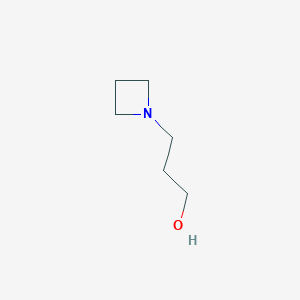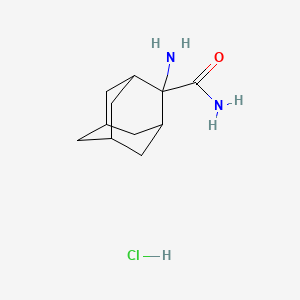
3-(Azetidin-1-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Azetidin-1-yl)propan-1-ol” is a chemical compound with the molecular formula C6H13NO . It is a derivative of azetidine, which is a four-membered heterocyclic organic compound with nitrogen as the heteroatom .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a four-membered azetidine ring attached to a propyl group with a hydroxyl (-OH) functional group at the end . The InChI code for this compound is 1S/C6H13NO/c1-6(5-8)7-3-2-4-7/h6,8H,2-5H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a colorless liquid . It has a molecular weight of 115.18 . The compound should be stored at room temperature .Applications De Recherche Scientifique
Synthesis and Functionalization of β-Amino Acids Cyclic β-amino acids, including those derived from 3-(Azetidin-1-yl)propan-1-ol, have garnered significant interest due to their biological relevance and impact in drug research. The synthesis and further functionalization of these compounds towards new types of molecular entities have been explored extensively. Metathesis reactions, such as ring-opening, ring-closing, or cross metathesis, are widely used for accessing either alicyclic β-amino acids or other densely functionalized derivatives. These methodologies are valued for their selectivity, stereocontrol, and versatility, offering robust routes to functionalized cispentacin and transpentacin derivatives, azetidinones, and β-amino acid derivatives from condensed ring β-lactams. This research underscores the potential of this compound derivatives in medicinal chemistry and drug development (Kiss, Kardos, Vass, & Fülöp, 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(azetidin-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-6-2-5-7-3-1-4-7/h8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEPSWDWSHCZHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925903-31-7 |
Source


|
| Record name | 3-(azetidin-1-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2607225.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-3-carboxamide](/img/structure/B2607226.png)

![6-[[4-(2,5-dimethylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)
![[(3-Ethylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2607230.png)

